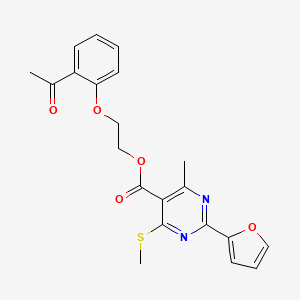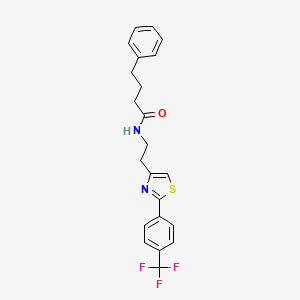![molecular formula C17H22N2O3S B2800593 N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-54-5](/img/structure/B2800593.png)
N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (hereafter referred to as N-cyclopentyl) is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit a specific enzyme, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Anti-Cancer Activity
N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and its derivatives have shown promising anti-cancer activities. In particular, some compounds within this class have demonstrated strong inhibitory effects on tumor cell proliferation, specifically targeting tubulin polymerization, a crucial process in cancer cell division. For example, certain quinoline sulfonamide derivatives have exhibited potent cytotoxic activities against various cancer cell lines, such as HeLa cells, by inhibiting tubulin polymerization (Ma & Gong, 2022). Additionally, these compounds have been evaluated for their anticancer activity against breast cancer cell lines, showing significant cytotoxic activities compared to reference drugs (Ghorab, Ragab, & Hamed, 2009).
Antimicrobial and Antibacterial Effects
These compounds have also been synthesized for use as antimicrobial agents. Some derivatives have displayed high activity against Gram-positive bacteria (Ma & Gong, 2022). Another study highlighted the antibacterial activities of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, showing potent activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Anticonvulsant Properties
Some tetracyclic indole derivatives, including compounds structurally related to this compound, have shown anticonvulsant activity. These compounds have been tested in rat maximal electroshock models and exhibited good activity, indicating potential for use in treating convulsive disorders (Stanton & Ackerman, 1983).
Anti-Inflammatory Potential
Further research has investigated the anti-inflammatory potential of sulfonamide and sulfonate derivatives of quinoline. These compounds have shown good to moderate anti-inflammatory activity, with several derivatives exhibiting enhanced activity compared to standard drugs like ibuprofen (Bano et al., 2020).
properties
IUPAC Name |
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-8-7-13-11-15(10-12-4-3-9-19(16)17(12)13)23(21,22)18-14-5-1-2-6-14/h10-11,14,18H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCYARWHWGSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)
![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)

![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)
![(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one](/img/structure/B2800525.png)

![6-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2800527.png)

![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)
![Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2800533.png)